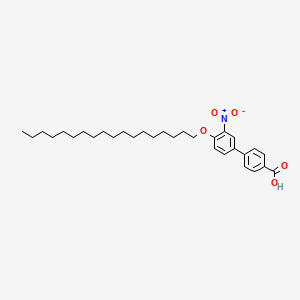
3'-Nitro-4'-(lauryloxy)biphenyl-4-carboxylic aid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid is an organic compound characterized by a biphenyl structure with a nitro group at the 3’ position, a lauryloxy group at the 4’ position, and a carboxylic acid group at the 4 position
Méthodes De Préparation
The synthesis of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid typically involves multiple steps, starting from biphenyl derivatives. Common synthetic routes include:
Nitration: Introduction of the nitro group at the 3’ position of biphenyl.
Lauryloxylation: Attachment of the lauryloxy group at the 4’ position.
Carboxylation: Introduction of the carboxylic acid group at the 4 position.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The lauryloxy group can be substituted with other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the lauryloxy and carboxylic acid groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid can be compared with other similar compounds, such as:
4-Nitrobenzoic acid: Lacks the biphenyl structure and lauryloxy group.
3-Nitrobenzoic acid: Similar nitro and carboxylic acid groups but lacks the biphenyl structure and lauryloxy group.
4’-Nitro-1,1’-biphenyl-4-carboxylic acid: Similar biphenyl structure and nitro group but lacks the lauryloxy group.
The uniqueness of 3’-Nitro-4’-(lauryloxy)biphenyl-4-carboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
21351-71-3 |
|---|---|
Formule moléculaire |
C31H45NO5 |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
4-(3-nitro-4-octadecoxyphenyl)benzoic acid |
InChI |
InChI=1S/C31H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-37-30-23-22-28(25-29(30)32(35)36)26-18-20-27(21-19-26)31(33)34/h18-23,25H,2-17,24H2,1H3,(H,33,34) |
Clé InChI |
YXZCQIDDLLOXPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


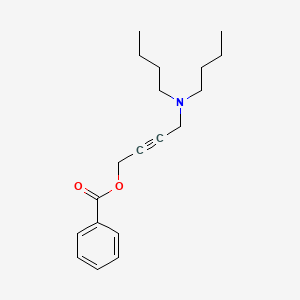



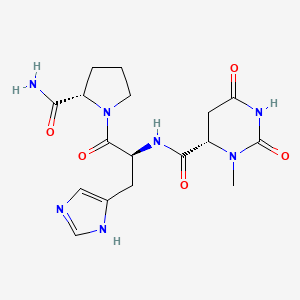
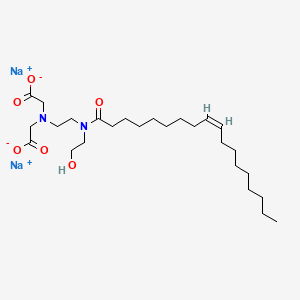
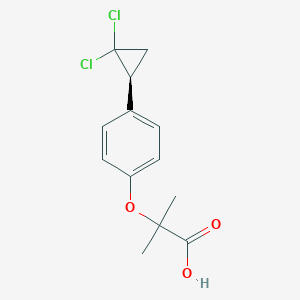

![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
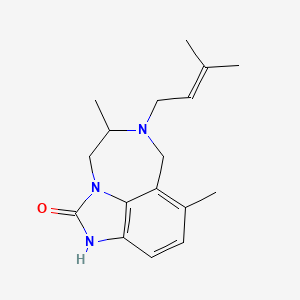

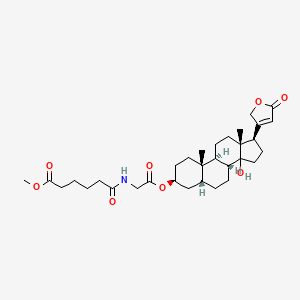
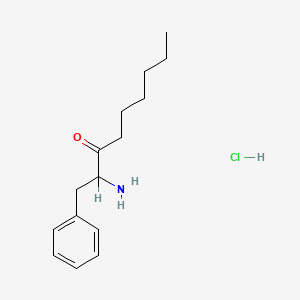
![(E)-but-2-enedioic acid;2-[4-[2-(3-chlorobenzo[b][1]benzothiepin-6-yl)oxyethyl]piperazin-1-yl]ethanol](/img/structure/B12704203.png)
